molecular formula C40H53N7O6S2 B600879 Hydroxy Cobicistat CAS No. 1051463-40-1

Hydroxy Cobicistat

Numéro de catalogue: B600879
Numéro CAS: 1051463-40-1
Poids moléculaire: 792.0 g/mol
Clé InChI: ZPDCQPXIILFDPF-FAJRIDIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy Cobicistat is an impurity in commercial preparation of Cobicistat.

Mécanisme D'action

Target of Action

Hydroxy Cobicistat primarily targets the cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the oxidation of organic substances .

Mode of Action

This compound is a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates . This results in an increased anti-viral activity at a lower dosage .

Biochemical Pathways

The inhibition of CYP3A by this compound affects the metabolic pathways of certain antiretroviral agents, notably atazanavir and darunavir . By increasing the systemic exposure of these agents, this compound enhances their viral suppression capabilities .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . As a CYP3A inhibitor, it increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . This allows for better treatment outcomes and a decreased side effect profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increased systemic exposure of CYP3A substrates . This results in enhanced anti-viral activity without increasing the dosage of the antiretroviral agents . It also inhibits the intestinal efflux transporters P-glycoprotein and breast cancer resistance protein, thereby increasing the absorption of coadministered substrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain environmental toxicants can affect the body’s response to drugs . .

Analyse Biochimique

Biochemical Properties

Hydroxy Cobicistat interacts with cytochrome P450 3A (CYP3A) isoforms . Its major mechanism of action is through the inhibition of these proteins . This interaction increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir, enabling increased anti-viral activity at a lower dosage .

Cellular Effects

This compound influences cell function by inhibiting CYP3A proteins, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can increase the systemic exposure of certain antiretroviral drugs, enhancing their viral suppression while diminishing their adverse side-effects .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a mechanism-based inhibitor of CYP3A isoforms . By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of CYP3A substrates, thereby enhancing their anti-viral activity .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not fully documented, it’s worth noting that Cobicistat has been found to have a lower potential for drug interactions, provides bioequivalent protease inhibitor exposure, and is associated with noninferior virological suppression rates .

Metabolic Pathways

This compound is involved in the metabolic pathway of cytochrome P450 3A (CYP3A) isoforms . It acts as a potent inhibitor of these enzymes, affecting the metabolism of various drugs .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its biochemical properties and its role as a CYP3A inhibitor, it is likely to be found in the endoplasmic reticulum where CYP3A enzymes are located .

Activité Biologique

Hydroxy Cobicistat (also referred to as GS-9350) is a derivative of the well-known pharmacokinetic enhancer cobicistat. This compound is primarily recognized for its role in inhibiting cytochrome P450 3A (CYP3A) enzymes, which are crucial for the metabolism of various drugs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

CYP3A Inhibition
this compound acts as a selective and potent inhibitor of CYP3A4, CYP3A5, and CYP3A7 isoforms. By inhibiting these enzymes, this compound increases the systemic exposure of drugs metabolized by CYP3A, thereby enhancing their efficacy at lower doses. Unlike ritonavir, which also inhibits CYP3A but possesses intrinsic anti-HIV activity, this compound does not exhibit antiviral properties on its own .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves peak plasma concentrations approximately 3.5 hours post-administration. Its high aqueous solubility allows for easy coformulation with other therapeutic agents, making it a valuable component in combination therapies .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration3.5 hours post-dose
BioavailabilityHigh
MetabolismCYP3A4

Biological Activity in Disease Models

Recent studies have demonstrated the potential of this compound in enhancing the efficacy of antiviral therapies. Notably, it has shown synergistic effects when combined with Remdesivir against SARS-CoV-2 in vitro and in vivo models. This combination therapy resulted in significant reductions in viral replication and improved cell viability .

Case Study: this compound and SARS-CoV-2
In a study involving Syrian hamsters, administration of this compound alongside Remdesivir decreased viral loads significantly compared to controls. The concentrations used were higher than those typically prescribed for HIV treatment but remained well tolerated .

Clinical Implications

This compound's ability to enhance drug exposure while minimizing adverse interactions positions it as an important agent in HIV therapy and potentially in treating COVID-19. Its reduced liability for drug interactions compared to ritonavir makes it a safer choice for patients requiring multiple medications .

Table 2: Comparison of this compound and Ritonavir

FeatureThis compoundRitonavir
Anti-HIV ActivityNonePresent
CYP3A InhibitionSelectiveBroad
Drug Interaction PotentialLowerHigher

Propriétés

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCQPXIILFDPF-FAJRIDIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051463-40-1
Record name Hydroxy cobicistat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Cobicistat
Reactant of Route 2
Reactant of Route 2
Hydroxy Cobicistat
Reactant of Route 3
Reactant of Route 3
Hydroxy Cobicistat
Reactant of Route 4
Reactant of Route 4
Hydroxy Cobicistat
Reactant of Route 5
Hydroxy Cobicistat
Reactant of Route 6
Reactant of Route 6
Hydroxy Cobicistat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.